

Spectroscopic Profile of 2,4-Dimethylimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylimidazole

Cat. No.: B189465

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethylimidazole** (CAS No. 930-62-1), a key heterocyclic compound utilized in various research and development applications, including as a building block in pharmaceutical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,4-Dimethylimidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
10.02	br s	N-H
6.64	s	C5-H
2.29	s	C2-CH ₃
2.19	s	C4-CH ₃

Solvent: CDCl₃, Reference: TMS

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
144.5	C2
129.5	C4
115.7	C5
13.9	C2-CH ₃
12.8	C4-CH ₃

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3150-2500	Broad	N-H stretch (H-bonded)
2920	Medium	C-H stretch (methyl)
1590	Strong	C=N stretch
1450	Medium	C-H bend (methyl)
1130	Strong	Ring vibration

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
96	100	[M] ⁺ (Molecular Ion)
95	80	[M-H] ⁺
54	45	[C ₃ H ₄ N] ⁺
42	30	[C ₂ H ₄ N] ⁺

Ionization Method: Electron Ionization (70 eV)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,4-Dimethylimidazole** was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, data was acquired over a spectral width of 0-12 ppm. For the ¹³C NMR spectrum, a proton-decoupled sequence was utilized, and data was collected over a spectral width of 0-200 ppm.

Infrared (IR) Spectroscopy

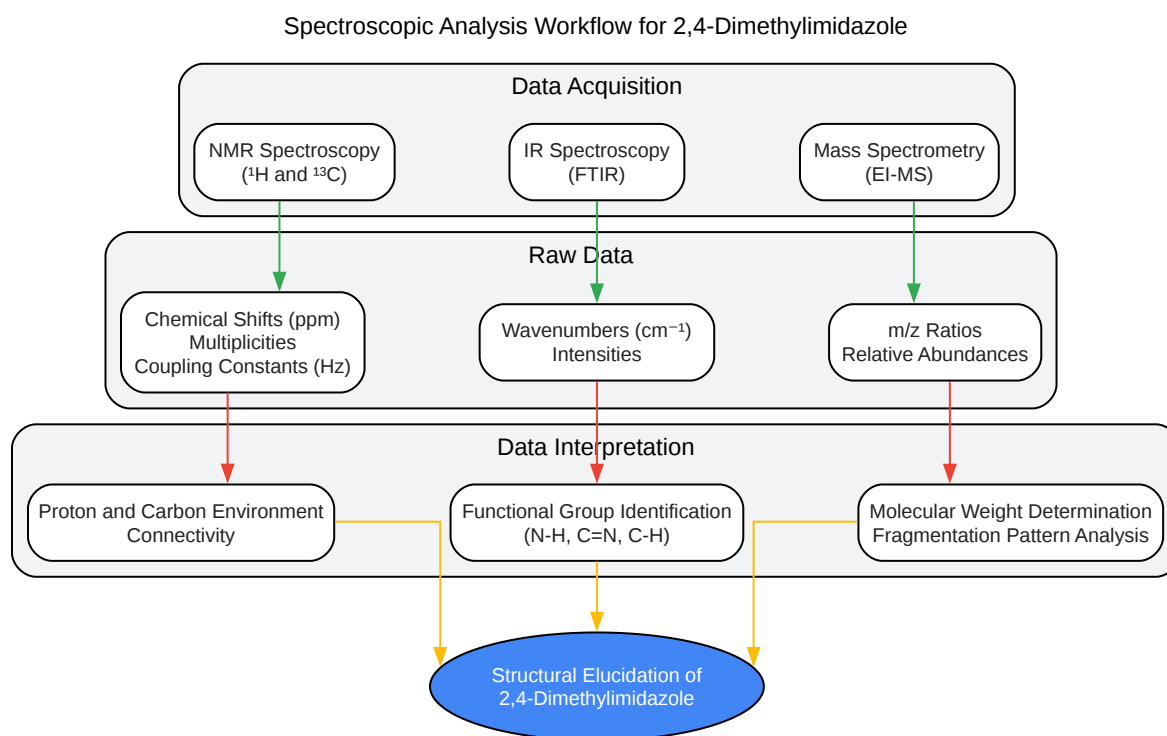
The infrared spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of **2,4-Dimethylimidazole** (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The resulting fine powder was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid **2,4-Dimethylimidazole** was introduced into the ion source via a direct insertion probe. The sample was vaporized, and the resulting gas-phase molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 10-200.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the acquisition and interpretation of the spectroscopic data for the structural elucidation of **2,4-Dimethylimidazole**.



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Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.

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